Product packaging for Loroquine(Cat. No.:CAS No. 27792-82-1)

Loroquine

Cat. No.: B1675141
CAS No.: 27792-82-1
M. Wt: 151.16 g/mol
InChI Key: ZGJHFPBCIVRXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Loroquine is a chemical compound provided for research purposes. A comprehensive description detailing its main applications, specific research value, and mechanism of action should be placed here. This section should offer an in-depth and professional explanation to inform fellow researchers. For instance, if this compound is related to compounds like chthis compound, it might be described as an autophagy inhibitor or having immunomodulatory effects . The specific molecular targets and pathways it affects, its potential research applications in areas like oncology, immunology, or infectious diseases, and its physicochemical properties would be detailed in this space. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B1675141 Loroquine CAS No. 27792-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(hydroxymethyl)-2,3-dihydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,10H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJHFPBCIVRXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC(=C2C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182116
Record name Loroquine
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URL https://comptox.epa.gov/dashboard/DTXSID80182116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27792-82-1
Record name Loroquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027792821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivative Chemistry of Chloroquine Analogues

Strategies for the Synthesis of Chloroquine (B1663885) Analogues

The synthesis of 4-aminoquinoline (B48711) derivatives, including chthis compound analogues, typically involves the construction of the quinoline (B57606) core followed by the introduction or modification of the amino-containing side chain. frontiersin.org Various synthetic strategies have been developed, encompassing both convergent and linear pathways. nih.gov

Convergent and Linear Synthetic Pathways for Aminoquinoline Derivatives

The synthesis of chthis compound itself is often cited as a convergent synthesis. nih.gov This approach involves the separate synthesis of two key fragments: the quinoline portion (specifically, 4,7-dichloroquinoline) and the aliphatic diamine side chain (such as novaldiamine, 2-amino-5-dimethylaminopentane). nih.govwikipedia.org These fragments are then coupled in a final step via an aromatic nucleophilic displacement reaction, where the amino group of the side chain replaces the chlorine atom at the 4-position of the quinoline ring. nih.govrsc.org This convergent strategy allows for the synthesis of a variety of analogues by simply changing the diamine component. nih.gov

Linear synthetic pathways, on the other hand, involve building the molecule step-by-step from simpler precursors. For 4-aminoquinolines, this can include cyclization reactions to form the quinoline ring system, followed by functionalization at the desired positions, including the introduction of the amino side chain. frontiersin.org Methods such as the Conrad-Limpach condensation or related annulation reactions can be used to construct the quinoline core. nih.govorganic-chemistry.org More recent methods for synthesizing 4-aminoquinolines from various starting materials like o-aminophenylboronic acid derivatives and α,β-unsaturated ketones, or via intramolecular cyclization of o-nitrocinnamoyl compounds, have also been reported. organic-chemistry.org Buchwald-Hartwig amination has also been explored as an alternative approach for the synthesis of 4-aminoquinolines. rsc.org

Chemical Modifications of the Quinoline Scaffold

Modifications to the quinoline ring system of chthis compound analogues have been explored to alter their pharmacological properties and potentially circumvent resistance. While the 7-chloroquinoline (B30040) nucleus of chthis compound is often retained in many analogues, other substitutions have been investigated. nih.govliverpool.ac.uk

The 7-position of the quinoline ring is a common site for structural variation in chthis compound analogues. nih.gov Studies have explored a range of substituents at this position, including halogens (e.g., fluorine, bromine, iodine), diaryl ether, biaryl, and alkylaryl groups. nih.govliverpool.ac.ukasm.org Metal-assisted coupling reactions, such as Ullmann, Suzuki, and Negishi couplings, have been applied to introduce these diverse substituents at the 7-position. nih.gov Research has shown that the nature of the substituent at the 7-position can influence antimalarial activity, with some studies indicating that a chlorine atom is optimal for efficacy, although other substitutions like phenylether or biaryl groups have shown promise against drug-resistant strains. nih.govliverpool.ac.uk

The introduction of photolabile groups onto the quinoline ring system or attached molecules has been explored, particularly in the context of developing photoactivatable compounds or protecting groups. Quinoline-based photolabile protecting groups (PPGs) have been developed for applications such as the photo-regulation of bioactive molecules and facilitating protein assembly through techniques like native chemical ligation. mdpi.comacs.orgnih.govresearchgate.net These groups are designed to be removed upon irradiation with light, offering spatiotemporal control over the release of the caged molecule or activation of a functional group. mdpi.comacs.orgnih.gov Examples include 8-bromo-7-hydroxyquinolinyl (BHQ) and 7-(piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) groups. mdpi.comacs.orgnih.gov The efficiency of photolysis and properties like water solubility and self-fluorescence are key considerations in the design of these quinoline-based PPGs. researchgate.net

Diversification of the Diaminoalkane Side Chain

The diaminoalkane side chain attached to the 4-position of the quinoline ring is a critical determinant of chthis compound analogue activity and is a primary target for structural modification to overcome drug resistance. nih.govblucher.com.brnih.govacs.org

Extensive research has focused on varying the length and branching pattern of the diaminoalkane side chain. nih.govblucher.com.brnih.govacs.org In chthis compound, the side chain is a 4-amino-1-(diethylamino)pentane moiety. nih.gov Studies have explored side chains ranging from two to twelve carbons in length, as well as the introduction of different terminal amine functions, including primary, secondary, and tertiary amines, and cyclic amines like pyrrolidines, piperidines, and azepanes. nih.govasm.org

Research findings indicate that modifications to the side chain length can influence activity against both chthis compound-sensitive and -resistant strains of P. falciparum. nih.govtandfonline.com Some studies suggest that shortening or lengthening the aliphatic side chain can increase activity against resistant strains. nih.govtandfonline.com For instance, analogues with diaminoalkyl side chains shorter than four carbons or longer than seven carbons have shown activity against resistant strains. liverpool.ac.uk Similarly, homologues with either short or very long linkers between the two amino functions have demonstrated activity against chthis compound-resistant strains. nih.govresearchgate.net

The branching of the side chain has also been investigated. While some studies suggest that branching can be detrimental to activity against resistant strains, others have explored branched side chains derived from amino acids. nih.govacs.orgresearchgate.net The nature and substitution pattern of the terminal amino group, as well as the linker between the nitrogen atoms, are key aspects explored in side chain diversification. miguelprudencio.com

Table 1 summarizes some reported modifications to the side chain length and their observed effects on antimalarial activity against different P. falciparum strains.

Side Chain Length (Number of Carbons in Linker)Terminal Amine TypeActivity vs. CQS StrainsActivity vs. CQR StrainsReference
2-12 carbonsN,N-diethylaminoSimilar to CQIncreased activity for shorter/longer chains nih.govliverpool.ac.ukasm.org
Propyl (3 carbons)Diaminoalkane-Potent in some studies nih.gov
Butyl (4 carbons)Diaminoalkane-Active in some studies nih.gov
Varied (linear and branched)Varied-Can overcome resistance nih.govacs.org
Varied (derived from amino acids)Varied-Promising activity researchgate.net

Detailed research findings highlight the complexity of the structure-activity relationship, where the interplay between the quinoline scaffold modifications and side chain variations dictates the final biological activity against different parasite strains. nih.govtandfonline.com Systematic variation of side chain branching and basicity has yielded new 4-aminoquinoline derivatives with excellent potency against both sensitive and resistant strains. blucher.com.bracs.org

Incorporation of Chiral Centers within the Side Chain

The side chain of chthis compound contains a chiral center at the carbon atom adjacent to the secondary amine group. The incorporation of chiral centers within the side chain of chthis compound analogues is a strategy explored to influence their biological activity and pharmacokinetic properties researchgate.netnih.gov. Studies have investigated the synthesis and evaluation of chirally defined side chain variants of 7-chloro-4-aminoquinoline to address drug resistance in malaria chemotherapy nih.gov. A generic methodology has been developed for the synthesis of chiral chthis compound and its analogs, enabling the use of amino acids to generate 4-aminoquinolines with chirally defined substituted side chains nih.gov. This approach also allows for the investigation of the role of hydrophobic substitution at the chiral center nih.gov. Research indicates that analogues containing N-methylpiperazine at the terminal part of the side chain can show excellent in vitro activity against resistant strains compared to chthis compound nih.gov.

Design of N-Substituted Aminoquinoline Derivatives

The design of N-substituted aminoquinoline derivatives involves modifying the amino group attached to the quinoline ring, particularly at the 4-position. This modification can involve substituting the nitrogen atom with various groups, such as aryl, heteroaryl, or other heterocyclic systems nih.govresearchgate.netscielo.br. The synthesis of new 4-amino-7-chloroquinoline N-derivatives can be achieved by selective modification of the side chain amino group of N-(7-chloroquinolin-4-yl) alkyldiamines, which form the basic framework of chthis compound scielo.br. Incorporating systems like 2-imino-thiazolidin-4-one and 1H-pyrrol-2,5-dione has been explored scielo.br. These modifications aim to alter properties like lipophilicity and basicity, potentially increasing antimalarial activity against resistant strains scielo.br. Novel compounds based on a 4-aminoquinoline scaffold have been designed and synthesized with various N-substitutions, including aryl, heteroaryl, quinolinyl, thiazolyl, and dapsone (B1669823) moieties, and evaluated for potential antiproliferative activity nih.govresearchgate.net.

Advanced Characterization Techniques in Chthis compound Analogue Synthesis

The structural elucidation and confirmation of purity of synthesized chthis compound analogues require the application of advanced characterization techniques. These methods are crucial for verifying the chemical structure, assessing the purity of the synthesized compounds, and understanding their behavior, such as metal complexation.

Spectroscopic Analysis (UV, IR, NMR Spectroscopy) for Structural Elucidation

Spectroscopic methods, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for the structural elucidation of chthis compound analogues labmanager.commdpi.comnih.gov.

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. For chthis compound and its complexes, UV spectra can suggest intra ligand charge transfer (ILCT), ligand to metal charge transfer (LMCT), and d-d transitions journaljpri.comsdiarticle3.com. Different absorption bands observed in the UV/Visible data can indicate changes upon metal complexation academicjournals.org.

IR Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies labmanager.commdpi.com. The IR spectrum of chthis compound complexes can show the involvement of amine and imine groups in coordination to a metal center, suggesting that chthis compound can act as a bidentate ligand journaljpri.comsdiarticle3.com.

NMR Spectroscopy: NMR spectroscopy, particularly 1H and 13C NMR, is invaluable for determining the detailed structure and connectivity of atoms within chthis compound analogues labmanager.commdpi.comconicet.gov.ar. 1H NMR spectra can show shifts in proton signals upon complexation, indicating the involvement of specific functional groups, such as the amine group, in coordination journaljpri.comsdiarticle3.com. NMR is also crucial for confirming the molecular identity and detecting trace impurities labmanager.comconicet.gov.ar.

Chromatographic Methods (HPLC, UPLC) for Purity and Identity Confirmation

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity and confirming the identity of synthesized chthis compound analogues researchgate.netuobaghdad.edu.iqnih.gov. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

HPLC: HPLC is widely used for the identification and quantification of chthis compound and its related compounds in pharmaceutical and biological samples researchgate.netuobaghdad.edu.iqnih.gov. HPLC coupled with UV detectors is a common setup for quantifying chthis compound in pharmaceutical products and biological samples nih.gov. Various mobile phases and stationary phases, such as C18 columns, are employed to achieve effective separation researchgate.netnih.govsigmaaldrich.com.

UPLC: UPLC offers advantages over conventional HPLC, including faster separation times, reduced solvent consumption, and increased chromatographic performance due to smaller particle size stationary phases researchgate.netnih.govchromatographyonline.com. UPLC methods have been developed and validated for the simultaneous quantitation of chthis compound and other antimalarial drugs researchgate.net.

Both HPLC and UPLC are critical for purity assessment by identifying and quantifying impurities and degradation products labmanager.comconicet.gov.arsigmaaldrich.com. They are also used for identity confirmation by comparing retention times and spectroscopic data (e.g., UV spectra from a diode array detector) with those of authentic standards.

Metal Complexation Studies of Chthis compound and its Ligand Behavior

Chthis compound is known to exhibit ligand behavior and can form complexes with various metal ions journaljpri.comsdiarticle3.comacademicjournals.orgnih.govnijophasr.net. Metal complexation studies are important for understanding the potential interactions of chthis compound and its analogues with metal ions in biological systems or in the development of metal-based antimalarial agents academicjournals.orgnih.gov.

Studies have investigated the complexation behavior of chthis compound with metals such as Cobalt(II), Nickel(II), Iron(III), Titanium(II), and Scandium(III) journaljpri.comsdiarticle3.comacademicjournals.orgnijophasr.net. These studies often involve synthesizing the metal-chthis compound complexes and characterizing them using techniques like UV, IR, and NMR spectroscopy, as well as conductivity measurements and elemental analysis journaljpri.comsdiarticle3.comacademicjournals.orgnijophasr.net.

Molecular and Cellular Mechanisms of Action of Chloroquine and Its Analogues in Preclinical Contexts

Mechanistic Insights into Antimalarial Activity

The efficacy of chloroquine (B1663885) as an antimalarial agent is attributed to its unique interactions within the Plasmodium parasite, primarily targeting the detoxification process of heme, a byproduct of hemoglobin digestion.

Inhibition of Hemozoin Biocrystallization and Heme Detoxification in Parasites

During its intraerythrocytic stage, the malaria parasite digests a significant portion of the host cell's hemoglobin within its digestive vacuole mdpi.com. This process releases large quantities of heme, which is toxic to the parasite wikipedia.org. To protect itself, the parasite converts the toxic heme into an insoluble, inert crystalline form known as hemozoin, also referred to as malaria pigment wikipedia.orgnih.gov.

The prevailing model for the antimalarial action of quinoline (B57606) drugs like chthis compound involves the inhibition of this hemozoin biocrystallization process wikipedia.orgwikipedia.org. Chthis compound is thought to block this detoxification pathway, leading to an accumulation of toxic, free heme within the parasite wikipedia.orgbiorxiv.orgresearchgate.net. This buildup of heme results in oxidative stress and damage to parasite membranes, ultimately causing cell lysis and death nih.gov. Studies suggest that chthis compound inhibits hemozoin formation by interfering with its assembly nih.gov. Research indicates that chthis compound doesn't completely halt the transformation of heme into β-hematin (hemozoin) but rather slows it down by perturbing the nucleation events of the crystals biorxiv.org.

The inhibition of hemozoin formation is a critical target for antimalarial drugs because the process is essential for the parasite's survival and is absent in the human host wikipedia.org.

Interaction with Parasitic Enzymes and Proteins (e.g., HRP II)

The detoxification of heme into hemozoin is not a spontaneous process and is thought to be facilitated by parasitic components. One such component implicated in this process is the Plasmodium falciparum histidine-rich protein-2 (PfHRP-II) nih.govbohrium.comnih.gov. This protein is believed to act as a catalytic scaffold for heme polymerization nih.govbohrium.comnih.gov.

Research has shown that chthis compound can disrupt the interaction between heme and PfHRP-II nih.govbohrium.com. Absorbance spectroscopy and native PAGE studies have provided evidence that chthis compound is capable of extracting heme that is bound to PfHRP-II nih.govbohrium.comnih.gov. The affinity of chthis compound for heme is significantly higher than that of PfHRP-II for heme nih.govbohrium.com. This suggests a possible mechanism of action where chthis compound removes the heme bound to PfHRP-II, forming a heme-chthis compound complex that is toxic to the parasite and inhibits the detoxification process nih.govbohrium.comnih.gov.

Cellular and Subcellular Effects in Eukaryotic Systems

Beyond its antimalarial properties, chthis compound exerts significant effects on various eukaryotic cellular processes, primarily stemming from its ability to accumulate in acidic organelles.

Lysosomotropic Properties and Lysosomal pH Modulation

Chthis compound is a lysosomotropic agent, meaning it preferentially accumulates in lysosomes, which are acidic organelles responsible for cellular degradation wikipedia.orgresearchgate.net. As a weak base, chthis compound readily passes through cellular membranes in its unprotonated state wikipedia.org. Once inside the acidic environment of the lysosome (typically pH 4-5), it becomes protonated wikipedia.orgportlandpress.com. This protonation traps the drug within the lysosome, leading to concentrations up to 1,000 times higher than in the external culture media wikipedia.org.

This accumulation of protonated chthis compound acts as a proton sink, raising the intralysosomal pH from approximately 4 to 6 wikipedia.orgresearchgate.net. The elevation of lysosomal pH has several consequences, including the inhibition of pH-sensitive lysosomal enzymes, such as acid hydrolases, which are crucial for the degradation of cellular waste products wikipedia.orgresearchgate.netfrontiersin.org. Studies in hepatocytes have shown that chthis compound administration causes a transient increase in lysosomal pH nih.gov. This disruption of lysosomal acidity interferes with normal cellular processes that rely on functional lysosomes researchgate.net.

Interference with Autophagy Pathways and Lysosomal Degradation

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and long-lived proteins. This pathway culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the captured material is degraded nih.govnih.gov. Chthis compound and its analogue hydroxychthis compound (B89500) are well-known inhibitors of the late stages of autophagy mdpi.comarvojournals.org.

The primary mechanism by which chthis compound inhibits autophagy is by impairing the fusion of autophagosomes with lysosomes nih.govnih.govresearchgate.netrug.nlnih.gov. This effect is attributed to the elevation of lysosomal pH, which inhibits the activity of degradative enzymes within the lysosome and disrupts the fusion process itself frontiersin.orgmdpi.com. By blocking autophagic flux, chthis compound causes the accumulation of autophagosomes within the cell mdpi.com.

Some research suggests that chthis compound's effect on autophagy is not solely due to the inhibition of lysosomal acidity. Studies have shown that chthis compound can induce a severe disorganization of the Golgi complex and the endo-lysosomal systems, which may also contribute to the impairment of autophagosome-lysosome fusion nih.govnih.govresearchgate.netrug.nl. This interference with lysosomal degradation pathways has been shown to induce a p53-dependent cell death in certain cancer models jci.org.

Data on Chthis compound's Mechanisms

Mechanism CategorySpecific MechanismKey Molecular/Cellular TargetObserved Effect
Antimalarial ActivityInhibition of Hemozoin BiocrystallizationHeme polymerization into hemozoinAccumulation of toxic free heme, leading to parasite death. wikipedia.orgbiorxiv.orgnih.gov
Modulation of Digestive Vacuole pHDigestive VacuoleAccumulation in the acidic vacuole; its role in efficacy and resistance is debated. mdpi.combiologists.comnih.govnih.gov
Interaction with Parasitic ProteinsPlasmodium falciparum histidine-rich protein-2 (PfHRP-II)Disruption of the heme-PfHRP-II complex, inhibiting heme detoxification. nih.govbohrium.com
Eukaryotic Cellular EffectsLysosomotropic ActionLysosomesAccumulation in lysosomes and elevation of lysosomal pH. wikipedia.orgresearchgate.netportlandpress.com
Interference with AutophagyAutophagosome-lysosome fusionInhibition of autophagic flux and lysosomal degradation. frontiersin.orgnih.govmdpi.com

Impact on Endosomal-Lysosomal System Functioning and Vesicular Trafficking

Chthis compound and its analogues are weak bases that readily diffuse across cellular membranes in their unprotonated state. nih.govwikipedia.org Once inside the acidic environment of intracellular vesicles such as endosomes, lysosomes, and the trans-Golgi network, they become protonated and accumulate to high concentrations. nih.govwikipedia.orgoup.com This sequestration leads to a significant increase in the intra-organellar pH, a process known as lysosomotropic alkalinization. nih.govwikipedia.orgoup.comoup.com

The elevation of pH from the normal acidic range (typically 4-6) disrupts the function of numerous pH-dependent lysosomal enzymes, including acid proteases, which are crucial for proteolysis and antigen processing. wikipedia.org This enzymatic inhibition impairs the normal degradation pathways within the cell. nih.gov Furthermore, the disruption of the pH gradient affects vesicular trafficking, the highly regulated movement of vesicles between organelles. This can lead to an "endosomal traffic jam," impairing processes like endosome-lysosome fusion and the recycling of membrane receptors. researchgate.net

A significant consequence of this disruption is the inhibition of autophagy, a catabolic process involving the degradation of cellular components via autophagosomes fusing with lysosomes. Chthis compound impairs this fusion step, leading to the accumulation of autophagosomes within the cell. mdpi.com This blockage of the late stage of autophagy interferes with cellular homeostasis and can impact lipid metabolism and other critical cellular functions. mdpi.com Studies in endothelial cells have shown that chthis compound induces the accumulation of acidic organelles and can cause lysosomal dysfunction. researchgate.net

Antiviral Mechanisms at the Cellular Level

Inhibition of pH-Dependent Viral Entry and Replication Steps

A primary antiviral mechanism of chthis compound stems directly from its ability to de-acidify endosomal compartments. oup.comnih.gov Many viruses, particularly enveloped viruses, rely on a pH-dependent endocytic pathway for entry into host cells. nih.gov Following attachment to the cell surface, these viruses are internalized into endosomes. The acidic environment of the late endosome is a critical trigger for conformational changes in viral envelope proteins, which facilitates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm to initiate replication. mdpi.com

By raising the endosomal pH, chthis compound prevents this crucial acid-activated fusion step. oup.commdpi.com This mechanism effectively traps the virus within the endosome, abrogating the infection before replication can begin. nih.gov This mode of action has been demonstrated to inhibit a wide range of viruses that require a low-pH step for entry, including members of the Flaviviridae family (like Dengue virus), coronaviruses, and retroviruses. nih.govnih.goveuropeanreview.org For instance, in studies with Dengue virus-2, chthis compound was found to inhibit replication by increasing endosomal pH in Vero and U937 cells. europeanreview.org Similarly, for some viruses, post-translational modifications of viral proteins that occur in the acidic trans-Golgi network are also inhibited, further hampering the production of infectious viral particles. nih.gov

Modulation of Host Cell Receptors for Viral Attachment (e.g., ACE2 Glycosylation, Sialic Acid/Ganglioside Binding)

Beyond altering endosomal pH, chthis compound can interfere with the initial stages of viral attachment by modulating host cell surface receptors. One proposed mechanism involves the impairment of terminal glycosylation of the Angiotensin-Converting Enzyme 2 (ACE2) receptor. oup.comnysoralms.com ACE2 is the primary receptor for the entry of coronaviruses like SARS-CoV and SARS-CoV-2. nih.govmdpi.com Glycosylation is a critical post-translational modification that affects the structure and function of receptors like ACE2. By interfering with this process, likely through its effects on the acidic environment of the Golgi apparatus where glycosylation occurs, chthis compound may alter the conformation of ACE2, thereby reducing the binding affinity of the viral spike protein and inhibiting viral entry. oup.comnysoralms.com

Additionally, research has shown that chthis compound can directly interact with sialic acids and gangliosides on the host cell surface. nysoralms.com Sialic acids, often found at the termini of glycan chains on cell surface glycoproteins and glycolipids (like gangliosides), can serve as attachment factors or co-receptors for various viruses. nysoralms.comnih.gov Molecular modeling studies have demonstrated that chthis compound and hydroxychthis compound bind with high affinity to sialic acids and gangliosides. This binding can sterically hinder the interaction between the viral protein and its ganglioside co-receptor, effectively blocking the initial attachment of the virus to the cell surface and preventing subsequent entry via the primary receptor, ACE2. nysoralms.com

Broad-Spectrum Antiviral Properties of Quinoline Scaffolds

The quinoline ring system, the core chemical structure of chthis compound, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov Numerous derivatives based on this scaffold have been synthesized and evaluated, revealing broad-spectrum antiviral activity against a diverse range of viruses. nih.govacs.org This activity is not limited to coronaviruses but extends to Zika virus, enteroviruses, human immunodeficiency virus (HIV), Ebola virus, and hepatitis C virus. nih.gov

Studies evaluating a series of quinoline analogues against various coronaviruses found that several compounds, including amodiaquine (B18356), ferroquine, and mefloquine, exhibited potent antiviral activity alongside chthis compound and hydroxychthis compound. malariaworld.org The antiviral potency of these compounds, however, can vary significantly depending on the specific viral strain and the cell line used in preclinical assays. oup.comoup.com The development of novel quinoline-based compounds continues to be an active area of research, with studies identifying new derivatives with potent activity against non-polio enteroviruses and other pathogens. nih.gov

Antiviral Activity of Selected Quinoline Analogues Against Coronaviruses malariaworld.org
CompoundTarget Virus(es)Observed In Vitro Activity
Chthis compoundHCoV-OC43, HCoV-229E, SARS-CoV-1, SARS-CoV-2Potent antiviral activity with EC50 values in the 0.12-12 µM range. Favorable selectivity index.
Hydroxychthis compoundHCoV-OC43, HCoV-229E, SARS-CoV-1, SARS-CoV-2Potent antiviral activity with EC50 values in the 0.12-12 µM range.
AmodiaquineCoronavirusesPotent anti-coronavirus activity observed.
FerroquineCoronavirusesPotent anti-coronavirus activity observed.
MefloquineCoronavirusesPotent activity, but associated with substantial cytotoxicity.
Primaquine (B1584692)CoronavirusesBlocked viral replication only at higher concentrations.
PiperaquineCoronavirusesCompletely lacked antiviral and cytotoxic effect.

Immunomodulatory and Anti-Inflammatory Effects

Inhibition of Lymphocyte Proliferation

In addition to its direct antiviral properties, chthis compound exerts significant immunomodulatory effects, notably the inhibition of lymphocyte proliferation. T-lymphocytes are key players in the adaptive immune response, and their activation and proliferation are critical for clearing infections. However, their over-activation can contribute to inflammatory pathology.

Preclinical studies have demonstrated that chthis compound suppresses the proliferation of T-cells in a concentration-dependent manner. nih.govoup.com This inhibitory effect is mediated, at least in part, by interfering with the production and signaling of Interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation. nih.govoup.com Research shows that chthis compound can inhibit the induction of IL-2 mRNA and the subsequent production of IL-2 protein. nih.gov Furthermore, it impedes the responsiveness of T-cells to IL-2 by interfering with the internalization and degradation of the cytokine. nih.gov High concentrations of chthis compound have been shown to profoundly suppress the proliferation of both mitogen- and antigen-stimulated mononuclear cells. nih.govoup.com

Reported Effects of Chthis compound on Lymphocyte Functions in Preclinical Models
FunctionObserved EffectProposed Mechanism
T-Cell ProliferationInhibited in a concentration-dependent manner nih.govoup.comInterference with IL-2 production and responsiveness nih.gov
IL-2 ProductionInhibition of IL-2 protein and mRNA induction nih.govUpstream signaling pathway disruption
IL-2 ResponsivenessBlocks IL-2-driven proliferation of T-cell clones nih.govInterferes with IL-2 internalization and degradation nih.gov
Antigen-Stimulated ProliferationSuppressed, especially in response to large particulate antigens nih.govoup.comImpaired antigen processing and presentation due to lysosomal alkalinization
Modulation of Phospholipase A2 Activity

Chthis compound and its analogues have been shown to modulate the activity of phospholipase A2 (PLA2), an enzyme critical to the inflammatory cascade through its role in releasing arachidonic acid from membrane phospholipids. In preclinical studies using mouse macrophages, chthis compound and the related compound quinacrine demonstrated inhibitory effects on the activation of arachidonate-mobilizing phospholipase A2. nih.gov This inhibition subsequently reduced the release of arachidonate and the formation of eicosanoids induced by phorbol diester. nih.gov

Furthermore, chthis compound, hydroxychthis compound, and quinacrine all potently inhibited arachidonate release stimulated by zymosan, a yeast cell wall preparation. nih.gov The mechanism for this appears linked to an upstream event, as these antimalarial compounds also inhibited the zymosan-induced formation of inositol phosphates. nih.gov This suggests an inhibitory effect at the level of phospholipase C, which in turn impacts the downstream activation of phospholipase A2. nih.gov

Table 1: Effect of Chthis compound and Analogues on Macrophage Phospholipase Pathways

Compound Effect on Phorbol Diester-Induced Arachidonate Release Effect on Zymosan-Induced Arachidonate Release Implied Upstream Target (Zymosan Pathway)
Chthis compound Inhibition Potent Inhibition Phospholipase C
Hydroxychthis compound Less potent inhibition Potent Inhibition Phospholipase C
Quinacrine Inhibition Potent Inhibition Phospholipase C
Impact on Antigen Presentation in Dendritic Cells

Chthis compound significantly impacts the function of dendritic cells (DCs), which are pivotal antigen-presenting cells (APCs). Its primary mechanism in this context relates to its nature as a weak base that accumulates in acidic intracellular compartments like endosomes and lysosomes, increasing their pH. nih.gov This alteration of pH has divergent effects on antigen presentation pathways.

For the major histocompatibility complex (MHC) class II pathway, which presents exogenous antigens to CD4+ T cells, the increased endosomal pH inhibits the activity of acidic proteases. This impairs the processing of antigens and their subsequent loading onto MHC class II molecules, leading to a strong inhibition of antigen presentation to CD4+ T cells. nih.gov

Conversely, chthis compound has been found to dramatically improve the cross-presentation of exogenous soluble antigens to CD8+ T cells via the MHC class I pathway. nih.gov By reducing the acidification of the endocytic system, chthis compound appears to enhance the export of soluble antigens from the endosome into the cytosol, where they can be processed by the proteasome and loaded onto MHC class I molecules. nih.gov Studies have shown that in the presence of chthis compound, the cross-presentation of viral antigens from Hepatitis C, Hepatitis B, and HIV to specific CD8+ T cell clones was significantly improved. nih.gov Further research demonstrated that dendritic cells treated with chthis compound exhibited altered morphology and a lower expression of molecules involved in antigen presentation, resulting in diminished T cell proliferation in co-culture experiments. nih.gov

Table 2: Chthis compound's Influence on Antigen Presentation Pathways in Dendritic Cells

Pathway Target T Cell Key Organelle Effect of Chthis compound Underlying Mechanism Research Finding
MHC Class II Presentation CD4+ T Cells Endosome/Lysosome Inhibition Increased pH inhibits antigen processing enzymes. Antigen presentation to CD4+ T cells was strongly inhibited. nih.gov
MHC Class I Cross-Presentation CD8+ T Cells Endosome/Cytosol Enhancement Reduced endosomal acidification enhances antigen export to the cytosol. Dramatically improved cross-presentation of soluble viral antigens. nih.gov
Regulation of Reactive Oxygen Species Release from Macrophages

The effect of chthis compound on the release of reactive oxygen species (ROS) from macrophages is complex and appears to be context-dependent. During phagocytosis, macrophages naturally produce ROS as part of the antimicrobial response. tandfonline.comnih.gov

In some models, chthis compound has been shown to ameliorate conditions of oxidative stress. For instance, in a mouse model where pristane administration induced macrophage activation and significantly increased superoxide anion levels, subsequent treatment with chthis compound remarkably ameliorated these abnormalities. nih.gov This suggests an antioxidant or regulatory role in certain inflammatory settings.

In other contexts, chthis compound can induce ROS production. One study found that in estrogen receptor-positive breast cancer cell lines, chthis compound treatment increased intracellular ROS. nih.gov This ROS increase led to the secretion of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine. nih.gov Another study observed that macrophages stimulated with the bacterium Vibrio parahaemolyticus significantly increased their release of ROS as an antimicrobial response; while chthis compound was found to inhibit the expression of inflammatory cytokines in this model, the direct effect on ROS was part of the initial pathogen response. tandfonline.com The activation of M1 macrophages is often associated with the production of TNF-α and reactive oxygen species. mdpi.com

Inhibition of Toll-like Receptor (TLR) Signaling Pathways (e.g., TLR9)

A key immunomodulatory mechanism of chthis compound is the inhibition of endosomal Toll-like receptors (TLRs), particularly TLR9. wikipedia.orgselleckchem.com TLRs are crucial receptors of the innate immune system that recognize pathogen-associated molecular patterns. TLRs such as TLR3, 7, 8, and 9 are located within endosomes, where they detect microbial nucleic acids. physiology.orgnih.gov

Chthis compound, by increasing the pH of endosomes, interferes with the activation of these receptors and downstream signaling pathways. frontiersin.org The inhibition of TLR9, which recognizes unmethylated CpG DNA found in bacteria and viruses, is a major target for the therapeutic actions of chthis compound. physiology.orgnih.gov

In a preclinical mouse model of polymicrobial sepsis, administration of chthis compound improved survival and reduced acute kidney injury. physiology.orgnih.gov These protective effects were mirrored by the use of a specific TLR9 inhibitor and in TLR9-deficient mice, indicating that TLR9 signaling is a primary target of chthis compound in this context. physiology.orgnih.govnih.gov Furthermore, chthis compound treatment was shown to decrease the protein abundance of TLR9 in the spleen, further supporting its inhibitory role in this pathway. physiology.orgnih.gov

Inhibition of Thiamine Uptake via SLC19A3 Transporter

Recent functional genomics studies have identified a novel mechanism of action for chthis compound: the inhibition of thiamine (Vitamin B1) transport. nih.govnih.gov Using the model organism Saccharomyces cerevisiae (yeast), research showed that chthis compound inhibits the function of thiamine transporters Thi7, Nrt1, and Thi72. nih.govplos.org

This mechanism is conserved in humans. The human thiamine transporter, SLC19A3, is a homolog of the yeast Thi7. nih.gov When the human SLC19A3 transporter was expressed in yeast cells, its activity was completely inhibited by chthis compound. nih.govnih.govplos.orgresearchgate.net Subsequent experiments confirmed that chthis compound also significantly inhibits thiamine uptake in cultured human cell lines, including HeLa and HT1080 cells. nih.govnih.govresearchgate.net This inhibition of thiamine uptake is also observed with other quinoline-containing antimalarials, such as amodiaquine and quinacrine. nih.govplos.org

Table 3: Chthis compound's Inhibition of Thiamine Transporters

Organism Transporter(s) Experimental System Chthis compound Concentration Outcome
S. cerevisiae (Yeast) Thi7, Nrt1, Thi72 Yeast Culture 1.0 mM Complete inhibition of wild-type Thi7 transporter activity. nih.govresearchgate.net
Human SLC19A3 SLC19A3 expressed in yeast 1.0 mM Complete inhibition of SLC19A3-mediated thiamine uptake. nih.govplos.org
Human Endogenous Transporters HeLa Cell Culture 0.25 mM Significant inhibition of thiamine uptake. nih.govplos.orgresearchgate.net
Human Endogenous Transporters HT1080 Cell Culture 0.25 mM Significant inhibition of thiamine uptake. nih.govplos.orgresearchgate.net

Interactions with Ion Channels (e.g., Kir2.1 Potassium Channels)

Chthis compound directly interacts with and blocks certain ion channels, most notably the inward-rectifier potassium (Kir) channels. Specifically, it inhibits Kir2.1, the channel responsible for the IK1 current that is critical for stabilizing the resting membrane potential in cells like cardiomyocytes. nih.govresearchgate.net

The block of Kir2.1 channels by chthis compound occurs from the cytoplasmic side of the cell and is both voltage- and potassium-dependent. nih.gov It preferentially inhibits the outward current compared to the inward current. nih.gov Molecular modeling and site-directed mutagenesis have revealed that chthis compound plugs the cytoplasmic conduction pathway of the channel. nih.gov This binding is stabilized by interactions with negatively charged and aromatic amino acids within a central pocket. nih.gov Key amino acid residues identified as strong determinants for chthis compound binding include E224, D259, and E299. nih.gov

The binding site is distinct from the deeper transmembrane pore where other blockers like polyamines bind. nih.gov This means chthis compound can reach its binding site even when the channel is pre-blocked by polyamines. nih.gov The half-maximal inhibitory concentration (IC50) for Kir2.1 current inhibition by chthis compound has been measured at approximately 8.7 µM. researchgate.net

Table 4: Molecular Details of Chthis compound Interaction with Kir2.1 Channel

Feature Description
Target Channel Kir2.1 (Inward-Rectifier Potassium Channel)
Mechanism of Block Plugs the cytoplasmic conduction pathway. nih.gov
Site of Action Cytoplasmic surface. nih.gov
Nature of Block Voltage- and K+-dependent; preferential block of outward current. nih.gov
Key Interacting Residues E224, D259, E299 (strong determinants), F254. nih.govnih.gov
Inhibitory Concentration (IC50) 8.7 ± 0.9 μM. researchgate.net

Structure Activity Relationship Sar Studies of Chloroquine and Its Analogues

Elucidation of Essential Pharmacophores for Biological Activity

The 4-aminoquinoline (B48711) nucleus is considered a crucial pharmacophore for the antimalarial activity of chloroquine (B1663885) and related compounds. acs.orgfrontiersin.orgnih.gov This core structure is believed to be responsible for complexing with ferriprotoporphyrin IX (Fe(III)PPIX), a toxic byproduct of hemoglobin digestion by the malaria parasite. acs.org The interaction with Fe(III)PPIX inhibits its detoxification into hemozoin (β-hematin), leading to the accumulation of the toxic heme within the parasite's food vacuole. acs.orgderpharmachemica.com The presence of a basic amino side chain attached to the 4-aminoquinoline template is also essential for strong antiplasmodial activity, particularly for the accumulation of the drug in the acidic food vacuole of the parasite. acs.orgderpharmachemica.comasm.org

Influence of Quinoline (B57606) Ring Substitution on Activity

Modifications to the quinoline ring can significantly impact the antimalarial activity of chthis compound analogues. While the 7-chloro-4-aminoquinoline nucleus is often considered obligatory for optimal activity, particularly for inhibiting β-hematin formation and drug accumulation, certain substitutions can influence activity, especially against resistant strains. frontiersin.orgderpharmachemica.com

Halogen Substituents at the 7-Position and their Effects on Antiplasmodial Activity

The presence of a chlorine atom at the 7-position of the quinoline ring is a characteristic feature of chthis compound and is important for its activity. Studies have investigated replacing the 7-chloro substituent with other halogens. 7-Iodo- and 7-bromo-substituted aminoquinolines with specific diaminoalkane side chains have shown activity comparable to that of the corresponding 7-chloro analogues against both chthis compound-susceptible and -resistant Plasmodium falciparum strains. nih.govacs.orgresearchgate.net However, 7-fluoro- and 7-trifluoromethyl-substituted aminoquinolines were generally less active against susceptible strains and substantially less active against resistant strains. nih.govacs.org This suggests that while a halogen at the 7-position is important, the nature of the halogen influences the level of activity, particularly against resistant parasites.

Role of Alkoxy Substituents in the 4-Position

While the 4-position is typically substituted with the diaminoalkane side chain via an amino linkage in chthis compound, the introduction of alkoxy substituents at the 4-position in certain aminoquinoline analogues has been explored. These modifications can alter the pKa of the quinolyl nitrogen, which can influence drug accumulation in the parasite's acidic food vacuole. nih.govacs.orgnih.gov Studies on 4-alkoxy-7-chloroquinolines with linear dibasic side chains have shown antimalarial activity, with some compounds exhibiting activity against chthis compound-resistant strains. nih.gov However, ethers with free, nonprotonated quinoline rings in the acidic food vacuole may show relatively low antiplasmodial activity due to reduced bioaccumulation. nih.gov

Importance of Diaminoalkane Side Chain Characteristics

The diaminoalkane side chain at the 4-position of the quinoline ring is a critical determinant of chthis compound's activity and plays a significant role in overcoming drug resistance. researchgate.netucsf.eduresearchgate.net Modifications to the length, branching, and stereochemistry of this side chain have been extensively studied.

Optimal Side Chain Length for Antimalarial Activity

The length of the diaminoalkane side chain significantly influences the antimalarial activity of chthis compound analogues. Compounds with diaminoalkane side chains that are either shorter or longer than the isopentyl side chain of chthis compound have shown activity against both chthis compound-susceptible and -resistant P. falciparum. nih.gov Some studies suggest that compounds with different numbers of carbons (more than eight or less than four) between the two nitrogen atoms on the side chain can be more effective than chthis compound against resistant strains. asm.org For compounds with six-membered rings in the side chain, a three-carbon linker between the nitrogen atoms appears appropriate for antimalarial activity, with increased or decreased length resulting in reduced activity. derpharmachemica.com However, other studies on 4-aminoquinoline analogues with shortened side chains have also demonstrated activity against resistant strains. asm.orgnih.gov The optimal side chain length can depend on other structural modifications in the molecule.

Conformation and Chirality of the Side Chain on Bioactivity

Chthis compound possesses a chiral center in its side chain, leading to the existence of enantiomers. researchgate.net Studies have investigated the effect of the conformation and chirality of the side chain on bioactivity. Chirally defined side chain variants of 7-chloro-4-aminoquinoline have been synthesized and evaluated for their antiplasmodial activity. asm.orgasm.orgnih.govresearchgate.net Some chiral analogues have shown potent activity against both susceptible and resistant strains of P. falciparum. asm.orgnih.gov Interestingly, for certain enantiomeric pairs and racemic compounds, no significant difference in activity against susceptible and resistant strains was observed. asm.org Computational studies, including docking and 3D-QSAR, have provided insights into the importance of chiral chains in chthis compound analogues and the significance of hydrogen bond interactions with heme for biological activity. nih.govresearchgate.net The conformation of the side chain, including how it interacts with cellular components like phosphate (B84403) chains or wraps around structures, may be indicative of its interaction with targets important for antimalarial action. acs.org

Here is a table summarizing some research findings on the influence of side chain length and 7-position substitution on antiplasmodial activity:

Side Chain Length (Carbons between Nitrogens)7-Position SubstituentActivity vs. CQ-Susceptible P. falciparumActivity vs. CQ-Resistant P. falciparumReference
Isopentyl (as in Chthis compound)-ClActiveReduced Activity nih.govacs.org
2-12 carbons-ClEffectiveEffective (depending on length/structure) nih.govasm.org
Shorter than Isopentyl-ClActiveActive nih.govasm.org
Longer than Isopentyl-ClActiveActive nih.govasm.org
Varied (e.g., 2, 3, 4 carbons)-I, -BrAs active as 7-Cl counterpartsAs active as 7-Cl counterparts nih.govacs.org
Varied-F, -CF3Less activeSubstantially less active nih.govacs.org
Varied-OMeInactive to less activeSubstantially less active nih.govacs.org

Terminal Nitrogen Modifications and their Structure-Activity Implications

Modifications to the terminal nitrogen of the aminoalkyl side chain in Chthis compound analogues have been a significant area of SAR investigation aimed at overcoming resistance. Studies have shown that altering the substituents on this terminal nitrogen can substantially impact activity against CQ-resistant strains. acs.orgucsf.edu

Replacing the terminal diethylamino group with bulkier or heterocyclic rings, such as piperidyl, pyrrolidino, or morpholino groups, has been reported to increase antimalarial activity against CQ-resistant strains. acs.org For instance, some short-chain CQ derivatives with these modifications showed enhanced activity against resistant parasites. acs.org

Research has also explored replacing the terminal diethylamino group with secondary amines featuring one bulky or aromatic ring while keeping the propyl group constant. acs.org Some of these analogues demonstrated activity against multidrug-resistant malaria strains. acs.org

Furthermore, the nature of the nitrogen atom in the side chain, specifically whether it is a secondary or tertiary amine, has been found to influence activity. Having a proton on the 4-amino moiety of the quinoline ring (a secondary rather than a tertiary amine) was found to be beneficial in some reversed chthis compound designs. pdx.edu

Data from in vitro antimalarial activity evaluations of synthesized 4-N-(methyl)-4-aminoquinoline compounds against both CQ-sensitive (3D7) and CQ-resistant (K1) strains of P. falciparum illustrate the impact of these modifications. acs.org Some compounds showed sub-micromolar IC50 values against both strains. acs.org For example, compound 11a was highly active against both CQ-sensitive and -resistant strains with IC50 values of 40 nM and 60 nM, respectively. acs.org

CompoundStrain (Sensitivity)IC50 (nM)
Chthis compound3D7 (Sensitive)Data not provided in snippet
Chthis compoundK1 (Resistant)Data not provided in snippet
11a3D7 (Sensitive)40
11aK1 (Resistant)60
9a3D7 (Sensitive)60
9aK1 (Resistant)260
9e3D7 (Sensitive)230
9eK1 (Resistant)540
10c3D7 (Sensitive)60
10cK1 (Resistant)100
11b3D7 (Sensitive)190
11bK1 (Resistant)110
11c3D7 (Sensitive)Data not provided in snippet
11cK1 (Resistant)Slightly better than 3D7

Note: IC50 values for Chthis compound against 3D7 and K1 strains were not explicitly provided for direct comparison within the snippet acs.org, but other sources indicate CQ is significantly less potent against resistant strains. nih.govucsf.edu

These findings highlight that modifications at the terminal nitrogen position are crucial for activity against CQ-resistant strains and that the structure at this position is amenable to various chemical substitutions. ucsf.edu

Structure-Activity Relationships of Hybrid and "Reversed Chthis compound" Compounds

Hybrid compounds and "reversed chthis compound" (RCQ) molecules represent an innovative strategy to combat Chthis compound resistance by combining the Chthis compound-like pharmacophore with other moieties, often those known to reverse resistance. nih.govnih.govasm.orgnih.govresearchgate.nettjpr.orgresearchgate.net RCQs, in particular, are designed to overcome resistance by inhibiting efflux via transporters like PfCRT or by having lower binding to such transporters, thereby enhancing drug accumulation in the parasite's digestive vacuole. nih.govnih.gov

Design Principles for Overcoming Drug Resistance

The primary design principle behind hybrid and reversed chthis compound compounds is to create a single molecule that retains the antimalarial activity of the Chthis compound moiety while incorporating properties that counteract resistance mechanisms, particularly the PfCRT-mediated efflux. nih.govnih.govasm.org This is achieved by covalently linking the 4-aminoquinoline core to a resistance reversal agent (RA) or a moiety with similar properties. nih.govnih.govnih.gov

The concept is that the RA-like portion of the hybrid molecule can interfere with the efflux pump, allowing the Chthis compound-like portion to accumulate in the digestive vacuole and exert its effect on heme detoxification. nih.govnih.gov This approach aims to deliver the RA and the antimalarial agent in a fixed 1:1 ratio within the same molecule, potentially lowering the required dose compared to administering the two compounds separately. nih.gov

Studies have shown that simply changing the chain length of Chthis compound can sometimes circumvent the PfCRT-associated resistance mechanism. nih.govacs.org RCQ molecules have been designed with varying linker lengths between the quinoline ring and the aliphatic nitrogen, and some have shown improved activity against resistant strains compared to CQ. nih.govacs.org

Impact of Linker and Resistance Reversal Moiety Variations on Potency

SAR studies on RCQ compounds have investigated the impact of variations in both the linker connecting the Chthis compound moiety to the RA-like moiety and the structure of the RA-like moiety itself. These studies have demonstrated that the design is tolerant to changes in both components, offering flexibility in drug design. nih.govnih.govacs.org

Variations in the linker length between the 7-chloro-4-aminoquinoline moiety and the aromatic rings of the RA head group have been explored. nih.govacs.org Studies have shown that the linkage can be varied in length without significant loss of activity against both CQ-resistant and CQ-sensitive P. falciparum strains. nih.govacs.org For instance, RCQ molecules with two- or three-carbon chains between the tertiary nitrogen and the aminoquinoline showed favorable in vitro results. nih.gov Shortening the linker from a propyl to an ethyl group or incorporating a piperazine (B1678402) ring has also been investigated. nih.gov

The RA portion of the RCQ structure can also be substantially varied without serious loss of activity against resistant or sensitive strains. nih.govacs.org Initial studies with a prototype RCQ molecule incorporating elements from both CQ and an RA pharmacophore (consisting of two aromatic rings and an aliphatic nitrogen) showed lower IC50 values than CQ for both resistant and sensitive strains. nih.gov Further SAR work with variations to the aromatic head group of the RA moiety resulted in compounds with high potencies against both CQ-sensitive and CQ-resistant strains. nih.govacs.org

Simplified RCQ compounds with a single aromatic ring in the RA version have also been investigated. asm.org SAR studies on these compounds, with various substituents on the single phenyl ring, showed that many had very low IC50 values against P. falciparum. asm.org This suggests that reducing the complexity of the RA-like moiety can still yield potent compounds. asm.org

Hybrid compounds where Chthis compound is linked to other antimalarial agents or compounds that augment its effects have also been developed. tjpr.org For example, linking cinnamic acid to the quinoline resensitized resistant Plasmodium to CQ, emphasizing the need for a linker between the two pharmacophores for anti-plasmodial effect. tjpr.org

Preclinical in Vitro and in Vivo Efficacy and Mechanism Studies

In Vitro Cellular and Parasite-Based Assays

Assessment of Antiplasmodial Activity in Plasmodium Species (e.g., P. falciparum, P. vivax, P. malariae, P. ovale)

Chloroquine (B1663885) has been extensively studied for its in vitro antiplasmodial activity against various Plasmodium species, including P. falciparum, P. vivax, P. malariae, and P. ovale. wikipedia.orgresearchgate.net Its primary mechanism of action against Plasmodium species is thought to involve concentrating in the parasite's acidic vesicles and inhibiting the polymerization of heme, a substance toxic to the parasite. mims.com This leads to the accumulation of toxic heme within the parasite, ultimately killing it. fishersci.no

While Chthis compound has been a mainstay for treating malaria caused by P. vivax, P. ovale, and P. malariae, its effectiveness against P. falciparum has been significantly reduced in many regions due to widespread resistance. wikipedia.orgasm.org

Isotopic Assays for Drug Susceptibility

Isotopic microtests and semimicrotests are standard in vitro methods used to assess the drug susceptibility of Plasmodium falciparum isolates to Chthis compound. asm.orgoup.comird.fr These assays typically involve determining the drug concentration required to inhibit parasite growth over a 24- to 48-hour incubation period. asm.org A common approach is measuring the uptake of radiolabeled hypoxanthine, a DNA precursor, by the parasites. oup.comird.fr The 50% inhibitory concentration (IC50) is defined as the drug concentration corresponding to 50% of the uptake of [3H]hypoxanthine in drug-free control wells. oup.com

Studies using isotopic assays have shown varying levels of Chthis compound resistance in P. falciparum isolates from different geographical areas. For instance, a study in Brazil using a radioisotope method found resistance in 96.6% of P. falciparum samples tested for Chthis compound. scielo.br In contrast, a study in Kenya showed that while some isolates exhibited schizont maturation at lower concentrations, only a small percentage were not inhibited at higher concentrations. who.int A threshold IC50 value of 100 nM is often used to define Chthis compound resistance in P. falciparum isolates in these assays. oup.comasm.org

Table 1: In Vitro Chthis compound IC50 Values for P. falciparum Isolates from Selected Studies

Study LocationAssay MethodChthis compound Sensitivity StatusGeometric Mean IC50 (nM)95% Confidence Interval (nM)Resistance Prevalence
FrancevilleIsotopic MicrotestOverall141.370.1–284.751.8% oup.com
FrancevilleIsotopic MicrotestSusceptible54.731.1–96.1N/A
FrancevilleIsotopic MicrotestResistant347.2178.2–676.4N/A
BakoumbaIsotopic MicrotestOverall398165.7–955.996.7% oup.com
BakoumbaIsotopic MicrotestSusceptibleN/AN/AN/A
BakoumbaIsotopic MicrotestResistantN/AN/AN/A
Aligarh, IndiaSchizont Maturation InhibitionOverall6.07N/A26 isolates resistant at 8 pmols or more nih.gov
Aligarh, IndiaSchizont Maturation InhibitionSusceptibleN/AN/AN/A
Aligarh, IndiaSchizont Maturation InhibitionResistantN/AN/AN/A

Note: N/A indicates data not explicitly provided in the search result snippets for that category.

Comparison studies have shown a high correlation between the isotopic microtest and semimicrotest for determining IC50s in P. falciparum isolates. asm.org

Schizont Maturation and Parasite Reduction Ratio Studies

The schizont maturation inhibition test is another widely used in vitro method for assessing the sensitivity of P. falciparum to Chthis compound. nih.govsmj.org.sa This method involves observing the inhibition of parasite development from the ring stage to the schizont stage in the presence of varying drug concentrations. smj.org.saasm.org Resistance is indicated if schizont growth occurs above a certain threshold concentration of the drug. smj.org.sa

Studies utilizing the schizont maturation assay have demonstrated reduced sensitivity or resistance to Chthis compound in P. falciparum isolates from different regions. A study in Sudan reported that 29 out of 42 P. falciparum isolates (69%) were Chthis compound resistant based on schizont maturation inhibition. smj.org.sa In Aligarh, India, 26 out of 108 cultured isolates showed schizont maturation at 8 pmols or more, indicating resistance. nih.gov

While primarily used for P. falciparum, the schizont maturation assay has also been applied to study the in vitro drug response of P. ovale and P. malariae isolates, confirming their sensitivity to Chthis compound at low concentrations in some studies. researchgate.net

The parasite reduction ratio, often evaluated in vivo, is not a primary focus of in vitro studies as per the outline. In vitro assays focus on the direct effect of the drug on parasite development and growth inhibition.

Evaluation of Antineoplastic Effects in Cancer Cell Lines (e.g., Oral Squamous Cell Carcinoma, Glioma, Breast Cancer)

Chthis compound has been investigated for its potential antineoplastic effects in various cancer cell lines, including oral squamous cell carcinoma (OSCC), glioma, and breast cancer. nih.govmdpi.comekb.eg Its anticancer activity in these contexts is thought to be related to several mechanisms, including the inhibition of autophagy and disruption of the cell cycle. nih.govmdpi.comaacrjournals.org

Cell Proliferation and Colony Formation Inhibition Assays

In vitro studies using cell proliferation assays, such as the MTT assay, and colony formation assays have shown that Chthis compound can inhibit the growth and reproductive capacity of various cancer cell lines. nih.govmdpi.comekb.egijbs.comresearchgate.net

In oral squamous cell carcinoma (OSCC) cell lines (SCC25 and CAL27), Chthis compound treatment significantly inhibited cell proliferation and reduced colony-forming ability in a dose- and time-dependent manner. nih.govresearchgate.net For instance, treatment with 60 µM Chthis compound for 72 hours inhibited the growth of SCC25 and CAL27 cells by 59.18% and 77.28%, respectively. researchgate.net Colony formation in these cell lines was reduced by over 90% at a concentration of 30 µM. researchgate.net

Chthis compound has also been shown to inhibit proliferation and colony formation in other cancer cell lines, including human bladder cancer cell lines (RT4, 5637, and T24) and colorectal cancer cell lines (HCT116 and Caco2). mdpi.comijbs.com The IC50 values for Chthis compound treatment at 48 hours in HCT116 and Caco2 cells were reported as 28.5 µM and 25.6 µM, respectively. ijbs.com

In metastatic MDA-MB-231 breast cancer cells, Chthis compound demonstrated antiproliferative effects with an IC50 value of 26.832 µM after 48 hours of treatment. ekb.eg Treatment led to a significant inhibition of cellular proliferation and a remarkable reduction in colony formation ratio. ekb.eg

Table 2: In Vitro Effects of Chthis compound on Cancer Cell Proliferation and Colony Formation

Cancer Cell Line(s)Assay Method(s)Key FindingsRelevant Data (e.g., IC50, % Inhibition)Source
Oral Squamous Cell Carcinoma (SCC25, CAL27)MTT, Clonogenic assaysInhibited proliferation and colony formation in a dose- and time-dependent manner.Growth inhibition up to 77.28% at 60 µM (72h). Colony formation reduced >90% at 30 µM. nih.govresearchgate.net
Human Bladder Cancer (RT4, 5637, T24)Proliferation and clonogenic formation assaysInhibited proliferation and clonogenic formation.Not explicitly quantified in snippet. mdpi.com
Colorectal Cancer (HCT116, Caco2)Colony formation, MTT assaysInhibited proliferation and colony formation.IC50 (48h): 28.5 µM (HCT116), 25.6 µM (Caco2). ijbs.com
Metastatic Breast Cancer (MDA-MB-231)MTT, Colony formation assaySignificant inhibition of proliferation and survival.IC50 (48h): 26.832 µM. ekb.eg

Chthis compound's ability to inhibit cell proliferation and colony formation in these cell lines suggests a direct cytotoxic or cytostatic effect on cancer cells in vitro.

Studies on Autophagy Inhibition in Malignant Cells

A key mechanism by which Chthis compound is thought to exert its antineoplastic effects is through the inhibition of autophagy. nih.govmdpi.comaacrjournals.orgspandidos-publications.com Autophagy is a cellular process involved in the degradation and recycling of damaged organelles and proteins, which can be utilized by cancer cells for survival, particularly under stress conditions or during treatment. ekb.egaacrjournals.orgspandidos-publications.com

Chthis compound, as a lysosomotropic agent, accumulates in lysosomes and increases their pH. mdpi.comaacrjournals.org This alkalinization disrupts the function of lysosomal enzymes and inhibits the fusion of autophagosomes with lysosomes, thereby blocking the degradation of autophagic cargo at the later stages of autophagy. aacrjournals.orgspandidos-publications.comopenaccessjournals.com This inhibition of autophagic flux leads to the accumulation of autophagosomes and autolysosomes within the cytoplasm of cancer cells. nih.govmdpi.com

In OSCC cells, Chthis compound was shown to inhibit autophagy, leading to the accumulation of autophagosomes and autolysosomes. nih.govspandidos-publications.com Similarly, in human bladder cancer cell lines, Chthis compound or hydroxychthis compound (B89500) inhibited clonogenic formation via mechanisms including the suppression of lysosome fusion and the accumulation of autophagy markers like p62 and LC3-II. mdpi.com Studies in cholangiocarcinoma cells also indicated that Chthis compound, as an autophagy inhibitor, could increase sensitivity to chemotherapy. plos.orgspandidos-publications.com

While autophagy inhibition is a prominent mechanism, some studies suggest that Chthis compound may also exert autophagy-independent antitumoral effects, such as the induction of DNA damage and generation of reactive oxygen species (ROS). ijbs.comcsic.es However, the inhibition of autophagy remains a significant focus in understanding Chthis compound's activity in malignant cells. aacrjournals.orgnih.gov

Investigations of Antiviral Activity in Cell Cultures (e.g., SARS-CoV, SARS-CoV-2, Chikungunya, HIV)

Based on the provided search results, no specific preclinical data for this compound regarding antiviral activity in cell cultures against viruses such as SARS-CoV, SARS-CoV-2, Chikungunya, or HIV were found. Therefore, content for this section cannot be generated according to the strict instructions.

Characterization of Immunomodulatory Effects in Isolated Immune Cells

Based on the provided search results, no specific preclinical data for this compound regarding immunomodulatory effects in isolated immune cells were found. Therefore, content for this section cannot be generated according to the strict instructions.

Preclinical In Vivo Animal Model Studies

Preclinical studies have investigated the antimalarial efficacy of this compound, referred to as MG3, in rodent models rcsb.orgmdpi.com. MG3 is a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline mdpi.com. In vivo studies demonstrated that orally administered MG3 is active in rodent malaria models, including P. berghei, P. chabaudi, and P. yoelii rcsb.orgmdpi.com. Its efficacy in these models was reported to be comparable to, or better than, that of Chthis compound (CQ) and other quinolines currently under development rcsb.orgmdpi.com.

Standard four-day suppressive Peters' tests were performed in CD1 mice inoculated with P. berghei ANKA (CQ-S), P. chabaudi chabaudi AS, and P. yoelii yoelii NS (CQ-R) rodent species rcsb.org. Compounds were administered once daily for four days via oral gavage starting two hours post-infection rcsb.org. To determine ED50 and ED90 values, four drug doses ranging from 1 to 30 mg/kg were used rcsb.org. While specific ED50 and ED90 values for MG3 in P. chabaudi are mentioned as being determined, the numerical data points were not explicitly available in the provided snippets to create a data table.

The mechanism of action of MG3 was investigated using an in vitro beta-hematin inhibitory activity (BHIA) assay mdpi.com. MG3 was shown to inhibit the formation of beta-hematin, also known as malaria pigment mdpi.com. This inhibition prevents the detoxification of hemoglobin-derived haem, leading to the accumulation of toxic haem molecules within the parasite's food vacuole mdpi.com. This mechanism is similar to that previously shown for Chthis compound and several other 4-amino-7-chloroquinoline derivatives mdpi.com.

Computational and Theoretical Pharmacology of Chloroquine and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as chloroquine (B1663885), and its biological target.

Analysis of Intermolecular Interactions

The stability of the ligand-target complex is determined by a variety of intermolecular interactions.

Electrostatic and Hydrogen Bonding: In the interaction with the SARS-CoV-2 E protein, the binding of hydroxychthis compound (B89500) is stabilized by a hydrogen bond with the Phe23 residue mdpi.com. For both chthis compound and hydroxychthis compound, interactions with the ACE2 receptor involve the important Lys353 residue japer.in. In the case of PfCRT, the K76T mutation reduces short-range Coulombic interactions between the receptor and chthis compound, which are repulsive in the wild-type protein due to the positively charged lysine sidechain mdpi.com. The interaction of chthis compound with heme, a target in malaria parasites, is thought to involve π-π stacking between the quinoline (B57606) ring of chthis compound and the porphyrin ring of heme asm.org.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time, offering deeper insights into ligand-protein interactions.

Conformational Preferences in Solution and at Biological Interfaces

MD simulations have been crucial in understanding how chthis compound behaves in different environments. Studies on the permeation of chthis compound through a cell membrane have shown that the neutral form is the only one that can permeate the lipid bilayer nih.gov. The simulations revealed that chthis compound tends to locate at the water/membrane interfaces, forming hydrogen bonds with its polar moiety while the rest of the molecule interacts with the hydrophobic core nih.gov. In solution, chthis compound can adopt different conformations. For instance, when interacting with ganglioside GM1, it can bind to two distinct sites, both located in the polar saccharide part nih.govresearchgate.net.

Dynamic Behavior of Ligand-Protein Complexes

MD simulations have been used to refine homology models of PfCRT and to study the stability of chthis compound-PfCRT complexes mdpi.com. These simulations confirmed that chthis compound binds more stably to the K76T mutant of PfCRT compared to the wild-type protein mdpi.com. The simulations showed that the mutation leads to a more favorable binding environment for chthis compound, supporting the hypothesis of enhanced molecular recognition by the mutant transporter, which could lead to drug efflux and resistance mdpi.com. In the context of SARS-CoV-2, MD simulations of chthis compound analogues with the spike protein have been performed to predict their inhibition potential nih.gov. These simulations, running for up to 200 ns, help in understanding the stability and dynamic interactions of the ligand-protein complex over time nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of 3D-QSAR Models for Predicting Biological Activity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been instrumental in elucidating the structural requirements for the biological activity of chthis compound and its analogues. These computational models provide a quantitative correlation between the three-dimensional properties of molecules and their biological activities, offering insights for the rational design of more potent compounds.

One study focused on a series of chiral chthis compound analogues, developing a 3D-QSAR model to understand their activity against the 3D7 strain of Plasmodium falciparum. The model successfully identified favorable and unfavorable regions for modification. Specifically, it highlighted sites where incorporating steric, hydrophobic, and electropositive groups could enhance antimalarial activity. mdpi.comnih.govacs.org This approach helps in visualizing the interaction between the drug candidates and their biological target, guiding the synthesis of new derivatives with improved potency.

Another 3D-QSAR pharmacophore model was developed for chthis compound-resistance reversal agents. This model was built using a training set of compounds, including imipramine and its analogues, which are known to reverse chthis compound resistance. researchgate.netresearchgate.net The resulting pharmacophore indicated that two aromatic hydrophobic interaction sites on the tricyclic ring and a hydrogen bond acceptor site at the side chain are crucial for potent resistance reversal activity. researchgate.net Such models are valuable not only for predicting the activity of new compounds but also for understanding the molecular mechanisms underlying drug resistance.

The statistical robustness of these 3D-QSAR models is a critical aspect of their development. The models are typically validated using various statistical parameters to ensure their predictive power. The insights gained from these models, such as the importance of H-bond interactions with heme and the strategic placement of different chemical groups, pave the way for designing novel analogues with enhanced efficacy against both chthis compound-sensitive and resistant strains of malaria parasites. mdpi.comnih.govacs.org

Correlation of Molecular Descriptors with Antiplasmodial and other Activities

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. The correlation of these descriptors with the antiplasmodial and other biological activities of chthis compound and its analogues is a key aspect of computational pharmacology, providing valuable insights for drug design and optimization.

Studies have shown that various molecular descriptors are significantly correlated with the antimalarial activity of chthis compound analogues. For instance, in the context of chthis compound-resistance reversal, a good correlation was found between the reversal activity and the intrinsic basicity of the nitrogen atom in the tricyclic ring system, frontier orbital energies, and lipophilicity. researchgate.net These findings suggest that the electronic and hydrophobic properties of the molecules play a crucial role in their ability to overcome resistance.

Topological descriptors, which describe the connectivity of atoms in a molecule, have also been used to model the antimalarial activity of 4-aminoquinoline (B48711) derivatives. researchgate.net Early QSAR studies on tebuquine analogues indicated a correlation between antimalarial activity and the size and electron-donating properties of the substituents on the 4-anilino part of the molecule. researchgate.net Furthermore, the 7-chloro-4-aminoquinoline nucleus is considered essential for antimalarial activity as it helps maintain the pKa of the quinoline nitrogen, which is important for drug accumulation at the target site. researchgate.net

The use of molecular descriptors extends to machine learning models for predicting antimalarial bioactivity against Plasmodium falciparum. nih.gov In these models, a large number of molecular descriptors are calculated from the chemical structures of compounds and used as features to train the models. nih.gov This approach allows for the high-throughput screening of virtual compound libraries to identify potential new antimalarial agents.

Below is a table summarizing some of the key molecular descriptors and their correlation with the activity of chthis compound and its analogues:

Molecular Descriptor CategorySpecific Descriptor ExamplesCorrelated Activity
Electronic Properties Intrinsic basicity of nitrogen atoms, Frontier orbital energies (HOMO/LUMO)Chthis compound-resistance reversal
Hydrophobicity Lipophilicity (log P)Chthis compound-resistance reversal
Steric/Topological Properties Size of substituents, Molecular connectivity indicesAntimalarial activity
Physicochemical Properties pKa of quinoline nitrogenDrug accumulation and antimalarial activity

These correlations provide a quantitative basis for understanding the structure-activity relationships of chthis compound analogues and for guiding the design of new compounds with improved therapeutic profiles.

Homology Modeling for Uncharacterized Protein Targets (e.g., PfCRT)

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein (the template). This approach is particularly valuable for studying proteins whose structures have not been determined experimentally, such as the Plasmodium falciparum chthis compound resistance transporter (PfCRT), a key protein implicated in chthis compound resistance.

Due to the absence of an experimentally determined three-dimensional structure for PfCRT for a long time, researchers have relied on homology modeling to gain insights into its structure and function. mdpi.com Various studies have built homology models of both wild-type and mutant forms of PfCRT to investigate the molecular mechanisms of chthis compound resistance. mdpi.com These models have been constructed using different templates, and their quality has been assessed using various validation tools. mdpi.com

A significant focus of homology modeling studies on PfCRT has been to understand the impact of mutations, particularly the K76T substitution, which is a key determinant of chthis compound resistance. mdpi.comresearchgate.net By comparing the homology models of the wild-type and mutant PfCRT, researchers have been able to explore how this mutation might alter the protein's structure and its interaction with chthis compound. For instance, modeling studies have suggested that the K76T mutation can lead to a more compact helical region around the mutation site and a reduction in the electrostatic potential of the protein surface. mdpi.com

The homology models of PfCRT have also been used in molecular docking and molecular dynamics simulations to study the binding of chthis compound to the protein. mdpi.com These simulations have provided insights into the potential binding sites for chthis compound and how mutations might affect the drug's affinity for the transporter. The findings from these computational studies support the hypothesis that mutant PfCRT has an increased recognition of the protonated form of chthis compound, which could facilitate its efflux from the parasite's digestive vacuole, thereby conferring resistance. mdpi.comresearchgate.net

While the advent of experimental techniques like cryo-electron microscopy (cryo-EM) has recently provided experimental structures of PfCRT, homology models continue to be valuable tools. nih.govacs.org They can be used to model different isoforms of the protein and to study the effects of other mutations that have not yet been characterized structurally. acs.org Furthermore, homology modeling can be applied to other uncharacterized proteins in Plasmodium falciparum that may serve as potential drug targets, aiding in the structure-based design of new antimalarial agents. researchgate.net

Below is a table summarizing key aspects of homology modeling of PfCRT:

AspectDescription
Target Protein Plasmodium falciparum Chthis compound Resistance Transporter (PfCRT)
Modeling Goal To understand the structural basis of chthis compound resistance, particularly the effect of the K76T mutation.
Computational Methods Homology modeling, molecular docking, molecular dynamics simulations.
Key Findings The K76T mutation may alter the local structure and electrostatic potential of PfCRT, leading to increased affinity for protonated chthis compound and subsequent drug efflux.
Significance Provides a structural framework for understanding drug resistance and for the rational design of new drugs that can overcome it.

Investigational Applications and Repurposing Research for Chloroquine and Its Analogues Preclinical Focus

Antineoplastic Potential and Mechanisms

Preclinical studies indicate that chloroquine (B1663885) and its analogue, hydroxychthis compound (B89500) (HCQ), hold promise as antineoplastic agents, both as monotherapy and, more commonly, in combination with existing cancer treatments. openaccessjournals.comtandfonline.comnih.govecancer.org Their potential mechanisms of action in cancer therapy are multifaceted. openaccessjournals.comnih.govdovepress.com

Chthis compound as an Autophagy Inhibitor in Cancer Therapy

A primary mechanism attributed to chthis compound's antineoplastic effects is its ability to inhibit autophagy. openaccessjournals.comtandfonline.comdovepress.comaacrjournals.orgmdpi.com Autophagy is a cellular process involving the degradation of cytoplasmic components within lysosomes, crucial for maintaining intracellular homeostasis. tandfonline.com While autophagy can play a protective role in normal cells, it can also sustain the survival of malignant cells, particularly under stress conditions like chemotherapy or hypoxia, contributing to treatment resistance. tandfonline.comaacrjournals.orgecancer.orgfrontiersin.org

Chthis compound, as a lysosomotropic agent, accumulates in acidic subcellular vesicles like lysosomes, increasing their pH. openaccessjournals.commdpi.comecancer.org This elevated pH inhibits the fusion of autophagosomes with lysosomes and impairs the activity of lysosomal enzymes, thereby blocking the final step of autophagic degradation, known as autophagic flux. openaccessjournals.commdpi.comecancer.org By interfering with this process, chthis compound can disrupt the survival mechanisms of cancer cells that rely on autophagy. tandfonline.comaacrjournals.orgecancer.org

Radiosensitizing and Chemosensitizing Properties

Preclinical studies have demonstrated that chthis compound can enhance the effectiveness of both radiotherapy and chemotherapy in various cancer models. openaccessjournals.commdpi.comecancer.orgfrontiersin.orgplos.org This radiosensitizing and chemosensitizing effect is often linked to its ability to inhibit prosurvival autophagy induced by these treatments. aacrjournals.orgmdpi.comecancer.orgfrontiersin.orgfrontiersin.org By blocking autophagy, chthis compound can prevent cancer cells from utilizing this survival pathway in response to the damage induced by radiation or chemotherapeutic agents, leading to increased cell death. aacrjournals.orgecancer.orgfrontiersin.org

However, some research suggests that chthis compound-mediated sensitization may also occur through autophagy-independent mechanisms. nih.govdovepress.comfrontiersin.orgnih.gov For instance, chthis compound has been shown to induce DNA damage and synergize with DNA repair inhibitors, contributing to cancer cell death. frontiersin.org It may also enhance chemotherapy delivery and response by reducing hypoxia and cancer cell invasion and metastasis. frontiersin.org Studies have also indicated that chthis compound-mediated radiosensitization might be due to the destabilization of the lysosomal membrane, leading to cell death by necrosis. researchgate.net

Preclinical data on the combination of chthis compound or hydroxychthis compound with various anti-cancer drugs, including chemotherapeutic agents, tyrosine kinase inhibitors, and monoclonal antibodies, have largely reported improved therapeutic efficacy compared to monotherapy. ecancer.org

Induction of Differentiation in Tumor/Progenitor Cells

Research suggests that chthis compound may specifically induce the differentiation of tumor or progenitor cells while sparing normal cells. openaccessjournals.com This potential mechanism could be valuable in cancer therapy by promoting the maturation of cancer cells into less proliferative and more easily targetable forms. openaccessjournals.com Studies, particularly in pancreatic cancer, have investigated the effects of chthis compound on cancer stem cells (CSCs), a subpopulation of cells thought to contribute to treatment resistance and disease relapse. ecancer.orgaacrjournals.org While initial studies linked chthis compound's effects on CSCs to autophagy inhibition, more recent research suggests autophagy-independent mechanisms, such as the inhibition of CXCL12/CXCR4 and Hedgehog signaling pathways, may play a crucial role in reducing CSC activity and tumorigenicity. ecancer.orgaacrjournals.org

Broad-Spectrum Antiviral Research beyond Initial Focus

Chthis compound and its analogues have demonstrated broad-spectrum antiviral activity against a range of viruses in preclinical settings, extending beyond their historical use for malaria. plos.orgtandfonline.comnih.govnih.gov

Mechanisms of Action against RNA Viruses (e.g., Flaviviruses, Retroviruses, Coronaviruses)

The antiviral properties of 4-aminoquinolines like chthis compound are primarily attributed to their ability to interfere with pH-dependent steps in the viral replication cycle. plos.orgnih.govjle.complos.org Many enveloped RNA viruses, including flaviviruses, retroviruses, and coronaviruses, rely on the acidic environment of endosomes for entry into host cells and to release their genetic material. nih.govjle.commdpi.com Chthis compound, by increasing the pH of endosomes and lysosomes, can inhibit viral fusion and penetration, thereby blocking the initiation of infection. plos.orgjle.commdpi.comwikipedia.orgnih.gov

Beyond affecting viral entry, chthis compound may interfere with other stages of the viral life cycle, including nucleic acid replication, viral protein glycosylation, virus assembly, and release. plos.orgplos.org For instance, chthis compound has been shown to inhibit the glycosylation of viral envelope glycoproteins, which can be essential for viral infectivity. nih.govnih.govresearchgate.netmdpi.com In the case of flaviviruses, it can affect the processing of viral proteins. nih.govnih.gov

Specific research into chthis compound's activity against coronaviruses, such as SARS-CoV and SARS-CoV-2, has explored several mechanisms. These include increasing endosomal pH, blocking the glycosylation of host receptors like ACE2 which are used by the virus for entry, and potentially inhibiting the processing of the viral spike protein. tandfonline.comnih.govactascientific.com

Potential as a Zinc Ionophore

Another proposed mechanism for chthis compound's antiviral activity, particularly against RNA viruses like coronaviruses, is its potential to act as a zinc ionophore. tandfonline.comactascientific.comlajclinsci.comnih.gov Studies suggest that chthis compound can facilitate the uptake of extracellular zinc into cells, and potentially into lysosomes. plos.orgnih.govmdpi.com Zinc ions have been shown to inhibit the activity of viral RNA-dependent RNA polymerase, an enzyme essential for the replication of many RNA viruses. actascientific.comnih.govmdpi.com By increasing intracellular zinc concentration, chthis compound may enhance this inhibitory effect on viral replication. actascientific.comnih.gov This potential mechanism has led to investigations into the combination of zinc supplementation with chthis compound in antiviral research. actascientific.comlajclinsci.comnih.govmdpi.com

Further Elucidation of Immunological and Inflammatory Pathway Modulation

Preclinical studies have extensively explored the immunomodulatory and anti-inflammatory effects of chthis compound and its analogues. A key mechanism involves the inhibition of endolysosomal functions, including the modulation of Toll-like receptors (TLRs), particularly those located in endosomes such as TLR3, TLR7, TLR8, and TLR9. By increasing the pH within endosomes, CQ and HCQ can interfere with the binding and activation of these receptors by pathogen-associated nucleic acids, thereby dampening downstream inflammatory responses. embopress.orgfrontiersin.orgnih.gov This inhibition can lead to a decreased production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. embopress.orgnih.gov

Furthermore, CQ and HCQ have been shown to influence cellular immune responses. They can inhibit antigen presentation, modulate T-cell and B-cell activation, and rebalance (B12800153) the ratio of T-regulatory cells (Tregs) to Th17 cells, contributing to a reduction in pro-inflammatory cytokine gene expression. embopress.org Preclinical evidence suggests that HCQ can suppress hyperactivated autophagy, a process implicated in autoimmune diseases like systemic lupus erythematosus (SLE), leading to decreased pro-inflammatory cytokine levels and an augmentation of anti-inflammatory cytokines in animal models of SLE. embopress.org

Research also indicates that chthis compound can reduce inflammation through mechanisms involving the suppression of T cell proliferation and Th1 cell differentiation. frontiersin.org The ability of these compounds to interfere with the release of reactive oxygen species from macrophages and inhibit the release of enzymes from lysosomes further underscores their anti-inflammatory potential in preclinical settings. wikipedia.org Studies have also identified specific targets, such as prostaglandin-endoperoxide synthase 2 (PTGS2), through which HCQ may exert its anti-inflammatory and immune regulatory functions in conditions like IgA nephropathy (IgAN) in preclinical models. researchgate.net

Metabolic and Cardiovascular Research Avenues

Preclinical research has also delved into the effects of chthis compound and its analogues on metabolic and cardiovascular parameters. Studies in animal models have investigated their influence on glucose and lipid homeostasis. While some preclinical experiments have shown positive effects of CQ and HCQ on parameters related to hyperglycemia, such as decreases in fasting blood glucose (FBG) and HbA1c and an increase in insulin (B600854) levels, other studies in healthy animals have reported negligible effects. nih.gov The impact may be dependent on the specific animal model and the dosage used. Preclinical evidence suggests that HCQ might be less effective in alleviating insulin resistance in models with attenuated leptin signaling. nih.gov

Regarding cardiovascular research avenues, preclinical studies have explored the potential cardiovascular effects of chthis compound and its analogues. These compounds have been associated with effects on cardiac ion channels, including the rapid component of the delayed rectifying potassium current (IKr) and L-type calcium channels, indicating a potential for multi-ion channel block in cardiac cells. frontiersin.orgroyalsocietypublishing.orgresearchgate.net Preclinical data suggests that chthis compound and hydroxychthis compound can block hERG channels, which is an indicator of potential proarrhythmic risk, at concentrations relevant to in vitro antiviral efficacy and proposed clinical trials. researchgate.net Some studies in human cardiomyocyte models have indicated that chthis compound and hydroxychthis compound can decrease contractility and exhibit multi-ion channel block features. nih.gov However, the negative inotropic effects are not fully understood and have sometimes been reported at higher concentrations in mammalian heart studies compared to human cardiomyocyte models. nih.gov

Preclinical evaluations have also considered how factors like electrolyte imbalances might modify the cardiac safety profiles of these compounds, indicating that conditions such as hypokalemia could increase the proarrhythmic risk associated with chthis compound and hydroxychthis compound. researchgate.net

Advanced Analytical Methodologies for Chloroquine Research

High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UPLC)

HPLC is a widely used liquid chromatography method for drug analysis due to its versatility in stationary phases and detection systems, facilitating compound separation and detection nih.gov. It offers advantages over techniques like gas chromatography for separating macromolecules, ionic species, and labile compounds nih.gov. UPLC is a more recent evolution, providing faster analysis times, reduced solvent consumption, lower costs, and improved chromatographic performance compared to conventional HPLC nih.govresearchgate.net.

Application with Various Detectors (UV, Fluorescence, Diode-Array, Mass Spectrometry)

HPLC and UPLC methods for chloroquine (B1663885) analysis commonly utilize a variety of detectors. Ultraviolet (UV) detectors are the most frequently employed for quantifying chthis compound in pharmaceutical products and biological samples nih.govresearchgate.net. Diode-Array Detectors (DAD) are also widely used, allowing for the simultaneous detection of multiple wavelengths and providing spectral information for peak identification and purity assessment tandfonline.comnih.govresearchgate.net. Fluorescence detection (FLD) offers moderate selectivity and high sensitivity, capable of detecting concentrations in the nanogram per milliliter to picogram per milliliter range in complex matrices nih.gov. Mass Spectrometry (MS), particularly in tandem with liquid chromatography (LC-MS or LC-MS/MS), provides high sensitivity and selectivity for chthis compound analysis tandfonline.com.

Quantification of Chthis compound and its Metabolites in Research Samples

HPLC-based methods are extensively used for the quantification of chthis compound and its primary metabolites in various research samples, including whole blood, red blood cells, plasma, serum, liver microsomes, urine, and saliva nih.gov. Simultaneous quantification of chthis compound and its metabolites is a common objective in therapeutic drug monitoring using HPLC nih.gov. Sample preparation techniques like liquid-liquid extraction and solid-phase extraction are often employed before chromatographic analysis to eliminate matrix effects and enhance sensitivity nih.govtandfonline.com.

Several studies highlight the application of HPLC and UPLC for quantifying chthis compound and its metabolites:

An HPLC method with UV detection was developed for the enantiomeric separation and stability studies of chthis compound using chiral stationary phases nih.gov.

A UPLC-DAD method was developed and validated for the simultaneous quantification of chthis compound and primaquine (B1584692) in tablets, demonstrating good precision and accuracy nih.govnih.gov.

An HPLC method with diode array detection (DAD) was developed for the sensitive quantification of chthis compound and its active metabolite, desethylchthis compound (B194037), in whole blood and plasma samples from P. vivax patients researchgate.netresearchgate.net. This method utilized solid phase extraction for sample processing and achieved limits of quantification (LOQ) of 10 ng/mL in both plasma and blood tandfonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

LC-MS/MS is a powerful technique widely used for chthis compound analysis due to its high sensitivity and selectivity, particularly in complex biological matrices nih.govtandfonline.comnih.gov. The use of mass spectrometry allows for the specific detection and quantification of chthis compound and its metabolites, minimizing interference from other compounds nih.gov. LC-MS/MS methods often require smaller sample volumes compared to methods using UV or fluorescence detection to achieve adequate sensitivity for quantifying analytes in clinical pharmacokinetic samples nih.gov.

LC-MS/MS methods have been developed and validated for quantifying chthis compound and its metabolites in various blood matrices, including whole blood, plasma, and dried blood spots nih.govtandfonline.comnih.govresearchgate.net. These methods have demonstrated satisfactory validation performance with high sensitivity and selectivity, proving suitable for high-throughput routine analysis of clinical pharmacokinetic samples nih.govtandfonline.comnih.govresearchgate.net. For instance, an LC-MS/MS method for chthis compound and desethylchthis compound quantification in human blood samples achieved limits of quantification (LOQ) of 1.0 ng/mL for chthis compound and 0.5 ng/mL for desethylchthis compound researchgate.net.

Electrochemical Methods for Detection and Quantification in Research Settings

Electrochemical methods offer a low-cost, sensitive, and simple alternative for identifying and quantifying various electroactive compounds, including chthis compound scielo.brresearchgate.net. These methods are characterized by good selectivity, rapid response, and the requirement of low sample volumes scielo.brresearchgate.net.

Electrochemical sensors, including those based on modified electrodes, have been explored for the detection and quantification of chthis compound. Differential pulse voltammetry has been used for chthis compound quantification, showing a linear relationship between concentration and oxidation peak current over specific ranges researchgate.net. A simple method based on electrogenerated chemiluminescence (ECL) using a screen-printed carbon electrode modified with carbon black has been developed for chthis compound determination, demonstrating a wide linear working range and good precision and accuracy in drug and artificial urine samples scielo.brresearchgate.net. Another electrochemical sensor utilizing nanomaterial-supported molecularly imprinted polymers (MIPs) has been developed for sensitive and specific determination of chthis compound phosphate (B84403), achieving very low limits of detection and quantification in standard solutions and good recoveries in spiked serum and tablet samples nih.gov.

ELISA-Based Methodologies for Research Sample Analysis

Enzyme-Linked Immunosorbent Assay (ELISA) based methodologies are also used for the determination and quantification of chthis compound in research samples, particularly in biological systems and pharmaceutical formulations researchgate.netscielo.br. ELISA methods are antibody-based and can be sensitive tools for detecting chthis compound nih.govresearchgate.net.

An inexpensive and simple antibody-based ELISA has been developed to measure chthis compound concentrations in tablets and plasma nih.govresearchgate.net. This ELISA method demonstrated high agreement with levels obtained by HPLC and showed a lower limit of detection at 3.9 ng/mL nih.govresearchgate.net. ELISA has been evaluated for detecting chthis compound and its metabolites in blood, urine, and breast-milk, showing comparable mean values to other analytical methods in blood samples following standard treatment nih.govoup.com. ELISA offers advantages for field conditions, including direct measurement in whole blood and suitability for finger-prick samples nih.govoup.com.

Photometric Methods for Chthis compound and Metabolite Determination

Photometric methods, which involve measuring the absorbance of light, are also utilized for the determination of chthis compound and its metabolites. Spectrophotometric methods have been used for drug analysis in pharmaceutical samples, particularly those with high analyte concentrations nih.gov. These methods are generally considered simpler and cheaper than chromatographic techniques innovareacademics.in.

A straightforward photometric method for the assay of chthis compound and its metabolites in urine has been described, based on an ion-pair extraction procedure with a colorimetric indicator who.intresearchgate.netnih.govnih.gov. This method involves the formation of a colored ion pair in an organic phase, with absorbance measured at a specific wavelength (e.g., 410 nm) who.intresearchgate.netnih.gov. The absorbance is linearly related to the concentration over a certain range, and the method is suitable for determining chthis compound and its metabolites in urine down to a limiting concentration who.intresearchgate.netnih.gov. Spectrophotometric methods have also been reported for the determination of chthis compound in pharmaceutical formulations jfda-online.com.

Q & A

Q. What experimental methodologies are recommended to investigate Loroquine's mechanism of action in preclinical models?

To elucidate mechanisms, employ a combination of biochemical assays (e.g., enzyme inhibition kinetics ), cellular viability assays (MTT/XTT) , and genetic perturbation techniques (CRISPR/Cas9 screens). Validate findings using orthogonal methods (e.g., Western blot for protein expression, fluorescence microscopy for subcellular localization). Ensure dose-response curves and time-course experiments to distinguish primary effects from secondary artifacts .

Q. How can researchers identify gaps in existing literature on this compound's pharmacokinetic properties?

Conduct systematic reviews using PRISMA guidelines :

  • Map existing studies by organ/system (e.g., hepatic metabolism, blood-brain barrier penetration).
  • Compare reported half-life, bioavailability, and metabolite profiles across species.
  • Use tools like PICO (Population: animal/human models; Intervention: dosing regimens; Comparison: controls; Outcome: PK parameters) to structure gaps .

Q. What in vitro assays are most reliable for evaluating this compound's antiviral efficacy?

Prioritize plaque reduction assays (measuring viral titer suppression) and time-of-addition experiments to pinpoint the stage of viral inhibition (entry, replication, egress) . Include cytotoxicity controls to differentiate antiviral activity from nonspecific cell death. Replicate results across multiple cell lines (e.g., Vero E6, Calu-3) to assess tissue specificity .

Q. How should researchers design dose-ranging studies for this compound in animal models?

Use adaptive designs:

  • Start with pharmacokinetic-pharmacodynamic (PK/PD) modeling from in vitro data.
  • Apply the "3+3" escalation rule for toxicity thresholds.
  • Monitor biomarkers (e.g., cytokine levels, viral load) to correlate dosing with efficacy . Include negative controls and blinded assessments to minimize bias .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound's reported efficacy across studies?

Perform meta-analyses with heterogeneity assessments (I² statistic) . Stratify data by variables such as:

  • Experimental models (e.g., primary cells vs. immortalized lines).
  • Assay sensitivity (e.g., limit of detection for viral RNA).
  • Compound purity (HPLC-verified vs. commercial batches). Conduct sensitivity analyses to identify outlier studies .

Q. How can researchers optimize this compound's selectivity index (SI) in complex biological systems?

Implement high-content screening (HCS) with multi-parameter readouts (e.g., apoptosis, mitochondrial stress) . Use cheminformatics tools to predict off-target interactions (e.g., molecular docking against human proteome databases). Validate selectivity via CRISPR-based gene knockout of suspected off-target pathways .

Q. What statistical approaches are robust for analyzing this compound's synergistic effects in combination therapies?

Apply the Chou-Talalay method (combination index) :

  • Calculate dose-effect curves for monotherapy vs. combinations.
  • Use CompuSyn software to quantify synergism/antagonism.
  • Account for covariance in longitudinal studies using mixed-effects models .

Q. How should researchers address variability in this compound's stability under different storage conditions?

Design accelerated stability studies (ICH Q1A guidelines):

  • Test degradation kinetics at 25°C/60% RH and 40°C/75% RH.
  • Analyze degradation products via LC-MS and correlate with bioactivity loss.
  • Use Arrhenius equations to predict shelf-life .

Q. What methodologies validate this compound's target engagement in vivo?

Employ chemical proteomics (e.g., activity-based protein profiling) .

  • Use photoaffinity probes or biotinylated derivatives to pull down target proteins.
  • Confirm engagement via microdialysis in target tissues (e.g., brain for neurotropic viruses).
  • Cross-validate with siRNA-mediated target knockdown .

Q. How can multi-omics data (transcriptomics, proteomics) refine this compound's therapeutic hypotheses?

Integrate omics datasets using pathway enrichment tools (DAVID, Metascape):

  • Identify conserved gene modules altered by this compound across studies.
  • Prioritize hub nodes in protein-protein interaction networks (Cytoscape).
  • Validate top candidates via functional rescue experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.